molecular formula C15H23Cl2N3 B2617925 (1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride CAS No. 1909318-99-5

(1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride

Cat. No.: B2617925
CAS No.: 1909318-99-5
M. Wt: 316.27
InChI Key: BXEJBWBZPYAGMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C15H21N3.2ClH and a molecular weight of 316.27 g/mol . It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride has several scientific research applications, including:

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, H335 which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions for this compound would depend on its potential applications. Given that it’s a pyrazole derivative, it could be of interest in medicinal chemistry as pyrazole derivatives are known to possess a wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride typically involves the reaction of 3,5-diethyl-1H-pyrazole with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with formaldehyde and ammonium chloride to form the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding pyrazole derivatives with oxidized functional groups.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

  • (1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methanamine dihydrochloride
  • (1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)ethanamine dihydrochloride

Uniqueness

(1-benzyl-3,5-diethyl-1H-pyrazol-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both benzyl and diethyl groups provides a distinct steric and electronic environment, differentiating it from other similar compounds .

Properties

IUPAC Name

(1-benzyl-3,5-diethylpyrazol-4-yl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3.2ClH/c1-3-14-13(10-16)15(4-2)18(17-14)11-12-8-6-5-7-9-12;;/h5-9H,3-4,10-11,16H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXEJBWBZPYAGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NN1CC2=CC=CC=C2)CC)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.